N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(4-methoxyphenyl)benzamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring. The methoxy groups would contribute electron-donating effects, potentially influencing the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the functional groups present. The amide group could participate in hydrolysis or condensation reactions, while the methoxy groups could undergo reactions typical of ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the specific arrangement of atoms would all play a role.Safety and Hazards
As with any chemical compound, handling “N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(4-methoxyphenyl)benzamide” would require appropriate safety precautions. Without specific safety data, it’s difficult to provide detailed information on potential hazards.
Future Directions
properties
IUPAC Name |
2-methoxy-N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-30-20-13-11-19(12-14-20)27(25(29)21-8-4-6-10-23(21)31-2)16-18-15-17-7-3-5-9-22(17)26-24(18)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKCPVSHDWHLMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(4-methoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide |
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